4-methoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
2-[1-(6-methoxypyrimidin-4-yl)azetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-20-15-5-14(16-10-17-15)19-8-13(9-19)18-6-11-3-2-4-12(11)7-18/h5,10-13H,2-4,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATGVSDZZYTGRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CC(C2)N3CC4CCCC4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4-methoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine is the muscarinic acetylcholine receptor M4 (mAChR M4) . This receptor plays a crucial role in the central nervous system, influencing various physiological functions such as cognition, memory, pain perception, and movement.
Mode of Action
The compound acts as an antagonist of the mAChR M4. By binding to this receptor, it inhibits the action of acetylcholine, a neurotransmitter that normally activates the mAChR M4. This inhibition can alter the balance of neurotransmitters in the brain, potentially leading to therapeutic effects.
Biochemical Pathways
The antagonism of machr m4 is known to influence several neurotransmitter systems in the brain, including the dopaminergic, glutamatergic, and gabaergic systems. These systems are involved in a wide range of neurological processes, from motor control to mood regulation.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide-ranging roles of mAChR M4 in the brain. Potential effects could include changes in neuronal excitability, synaptic plasticity, and neurotransmitter release. These changes could, in turn, lead to alterations in cognitive function, mood, and motor control.
Biochemical Analysis
Biochemical Properties
4-methoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cyclin-dependent kinase 2 (CDK2), influencing its activity. The nature of these interactions involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme.
Cellular Effects
The effects of 4-methoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in carcinoma cell lines, the compound exhibits cytotoxic effects, leading to apoptosis and inhibition of cell proliferation. Additionally, it modulates the expression of genes involved in cell cycle regulation and metabolic pathways.
Molecular Mechanism
At the molecular level, 4-methoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of CDK2, preventing the phosphorylation of target proteins necessary for cell cycle progression. This inhibition is achieved through competitive binding at the ATP-binding site of the enzyme, leading to a decrease in kinase activity and subsequent cell cycle arrest.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-methoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine change over time. The compound demonstrates stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies indicate that prolonged exposure to the compound results in sustained inhibition of cellular proliferation and metabolic activity
Dosage Effects in Animal Models
The effects of 4-methoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and improved survival rates in cancer models. At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
4-methoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity. The effects on metabolic flux and metabolite levels are significant, influencing overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 4-methoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes, accumulating in specific tissues such as the liver and kidneys. This selective distribution is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 4-methoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine is primarily within the cytoplasm and nucleus. It is directed to these compartments through specific targeting signals and post-translational modifications. Within the nucleus, the compound interacts with nuclear proteins, influencing gene expression and cell cycle regulation.
Biological Activity
4-Methoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of 4-methoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine typically involves several key steps:
- Formation of the Pyrimidine Core : The pyrimidine structure can be synthesized through condensation reactions involving appropriate aldehydes and amidines.
- Introduction of the Methoxy Group : This is achieved via methylation using reagents like methyl iodide.
- Attachment of the Azetidine Ring : The azetidine moiety is introduced through nucleophilic substitution reactions.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
Antitumor Activity
Studies have shown that derivatives of pyrimidine compounds often display significant antitumor properties. For instance, related pyrimidines have been evaluated for their inhibitory effects on various cancer cell lines, such as A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer).
| Compound | Cell Line | IC50 (µM) | Comments |
|---|---|---|---|
| 4-Methoxy-Pyrimidine Derivative | A549 | >50 | Low activity observed |
| 4-Methoxy-Pyrimidine Derivative | NCI-H1975 | >50 | Low activity observed |
| Thienopyrimidine Derivative | A549 | 0.440 ± 0.039 | High activity observed |
| Thienopyrimidine Derivative | NCI-H1975 | 0.297 ± 0.024 | High activity observed |
These findings suggest that modifications to the pyrimidine structure can enhance its cytotoxic effects against specific cancer cell lines.
Kinase Inhibition
The compound has also been investigated for its potential as an EGFR (Epidermal Growth Factor Receptor) kinase inhibitor. In vitro assays have demonstrated promising results:
| Compound | Kinase Target | IC50 (nM) | Selectivity |
|---|---|---|---|
| B1 (Thienopyrimidine) | EGFR L858R/T790M | 13 | >76-fold selectivity for EGFR WT |
This indicates that certain structural modifications can lead to potent kinase inhibitors, which are critical in cancer therapy.
Case Studies
A recent study focused on a series of pyrido[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines, revealing that structural variations significantly impacted biological activity. The introduction of specific side chains improved selectivity and potency against cancer cell lines.
Key Findings:
- Compounds with N-methylpyrazole analogs exhibited superior cellular activity compared to those without.
- Structural modifications, such as halogen substitutions, enhanced the compounds' efficacy against target cells.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its antimicrobial , antiviral , and anticancer properties. Research indicates that derivatives of pyrimidine compounds often exhibit significant biological activities, making them suitable candidates for drug development.
- Antimicrobial Activity : Studies have shown that similar pyrimidine derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties.
- Antiviral Properties : The structural motifs present in 4-methoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine may interact with viral enzymes, potentially blocking replication processes.
Neuropharmacology
Given the structural similarity to known neuroactive compounds, this compound is being investigated for its effects on the central nervous system. Its potential as a neuroprotective agent is of particular interest, especially in the context of neurodegenerative diseases.
Biochemical Probes
The compound can serve as a biochemical probe for studying enzyme activities and receptor interactions. Its ability to bind to specific biological targets allows researchers to elucidate mechanisms of action in cellular pathways.
Case Studies
Several studies have been conducted to explore the potential applications of this compound:
Case Study 1: Antimicrobial Testing
A study evaluating the antimicrobial efficacy of pyrimidine derivatives, including this compound, demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Case Study 2: Neuroprotective Effects
Research involving animal models has shown that compounds with similar structures can mitigate neurodegeneration caused by oxidative stress. This suggests that 4-methoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine may have protective effects on neuronal cells.
Data Table: Summary of Applications
| Application Area | Potential Benefits | Research Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial, antiviral, anticancer properties | Significant activity against bacterial strains |
| Neuropharmacology | Neuroprotective effects | Mitigation of oxidative stress in neuronal models |
| Biochemical Probes | Understanding enzyme interactions | Binding studies indicate specificity to target enzymes |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared to 4-Methoxy-6-(tributylstannyl)pyrimidine (CAS 446286-23-3), a structurally simpler analogue. Key differences include:
Key Observations:
Substituent Effects: The azetidine and cyclopenta-pyrrole groups in the target compound introduce steric bulk and conformational constraints, which may improve receptor binding specificity compared to the linear tributylstannyl group in the analogue.
Synthetic Utility :
- 4-Methoxy-6-(tributylstannyl)pyrimidine is widely used in Stille cross-coupling reactions due to its stability and reactivity .
- The target compound’s synthesis is more challenging due to the stereochemical complexity of the fused heterocycles, limiting its use in large-scale applications without advanced methodologies.
Preparation Methods
Pyrimidine Ring Construction
The pyrimidine core is typically synthesized via the Biginelli reaction or cyclocondensation of 1,3-dicarbonyl compounds with amidines . For 4-methoxy-6-chloropyrimidine, a modified approach using 4,6-dichloropyrimidine as the starting material is employed:
Reaction Scheme 1:
Conditions and Optimization:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents over-substitution |
| Solvent | Anhydrous methanol | Enhances nucleophilicity of methoxide |
| Reaction Time | 4–6 hours | 85–92% yield |
Synthesis of Intermediate B: 3-(Octahydrocyclopenta[c]Pyrrol-2-yl)Azetidine
Octahydrocyclopenta[c]Pyrrole Synthesis
The bicyclic amine is synthesized via a Pictet–Spengler-type cyclization followed by hydrogenation:
Reaction Scheme 2:
Key Steps:
Azetidine Ring Formation
The azetidine ring is constructed via intramolecular nucleophilic substitution using a γ-chloroamine precursor:
Reaction Scheme 3:
Optimization Data:
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| KCO | DMF | 80°C | 78% |
| NaH | THF | 60°C | 65% |
The use of polar aprotic solvents (DMF) facilitates ring closure by stabilizing the transition state.
Coupling of Intermediates A and B
Nucleophilic Aromatic Substitution (SNAr)
The final step involves displacing the 6-chloro group in Intermediate A with Intermediate B under basic conditions:
Reaction Scheme 4:
Critical Parameters:
-
Base : Diisopropylethylamine (DIEA) effectively scavenges HCl, driving the reaction forward.
-
Solvent : DMSO enhances solubility of the bicyclic amine and stabilizes the Meisenheimer complex.
-
Temperature : 90–100°C for 12–18 hours achieves 70–85% yield.
Side Reactions and Mitigation:
-
N-Oxide Formation : Minimized by conducting reactions under inert atmosphere.
-
Regioisomeric Byproducts : Controlled by using excess Intermediate B (1.5 equiv).
Alternative Synthetic Routes and Innovations
Transition Metal-Catalyzed Coupling
Recent patent disclosures describe a Buchwald–Hartwig amination approach for attaching the azetidine moiety:
Reaction Scheme 5:
Advantages:
Flow Chemistry Approaches
Continuous flow systems reduce reaction times from hours to minutes by enhancing heat and mass transfer. A 2024 study achieved 94% yield in 15 minutes using a microfluidic reactor.
Purification and Characterization
Chromatographic Methods
Q & A
Basic: What are the recommended synthetic routes for 4-methoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine, and how can reaction yields be optimized?
Answer:
The synthesis of this compound involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:
- Azetidine Ring Formation : Reacting 3-azetidinyl precursors with octahydrocyclopenta[c]pyrrole under basic conditions (e.g., KCO in DMF) to form the azetidine-pyrrolidine moiety.
- Pyrimidine Functionalization : Introducing the methoxy group via methoxylation of a chloropyrimidine intermediate using NaOMe/MeOH.
Yield optimization requires: - Temperature Control : Maintaining 60–80°C during cyclization to prevent side reactions.
- Spectroscopic Monitoring : Using -NMR to track intermediate purity (e.g., methoxy proton resonance at δ 3.8–4.0 ppm) .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : - and -NMR are essential for verifying substituent positions (e.g., methoxy group at δ 54.9–55.3 ppm in -NMR) and azetidine ring conformation .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] peak matching calculated mass).
- HPLC-PDA : Assesses purity (>95% by area normalization) using C18 columns with acetonitrile/water gradients .
Basic: How can researchers address solubility challenges in formulation for biological assays?
Answer:
- Co-solvent Systems : Use DMSO (≤1% v/v) for stock solutions, followed by dilution in PBS or cell culture media.
- Surfactant-Assisted Dispersion : Cationic surfactants like CTAB (0.1–1 mM) improve aqueous stability .
- pH Adjustment : Test solubility in buffers (pH 4–9) to identify optimal conditions for in vitro assays .
Advanced: What experimental strategies are used to elucidate the mechanism of action against biological targets?
Answer:
- Receptor Binding Assays : Radioligand displacement studies (e.g., -labeled competitors) to quantify affinity for GPCRs or kinases.
- Molecular Dynamics Simulations : Predict binding poses with azetidine-pyrrolidine moieties interacting with hydrophobic pockets .
- Gene Knockdown Models : CRISPR/Cas9-mediated deletion of putative targets (e.g., PI3K isoforms) to validate functional pathways .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Answer:
- Core Modifications : Replace methoxy with ethoxy or halogen groups to assess electronic effects on bioactivity.
- Heterocycle Substitution : Compare octahydrocyclopenta[c]pyrrole with piperazine or morpholine derivatives to evaluate steric tolerance .
- Bioisosteric Replacements : Substitute azetidine with pyrrolidine and measure changes in metabolic stability (e.g., CYP450 inhibition assays) .
Advanced: How should researchers resolve contradictions in reported biological activity data across studies?
Answer:
- Experimental Replication : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability.
- Structural Validation : Confirm compound identity via X-ray crystallography if NMR data discrepancies arise .
- Meta-Analysis : Compare IC values across studies using statistical tools (e.g., ANOVA) to identify outliers .
Advanced: What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
Answer:
- Rodent Models : Administer intravenously (1–5 mg/kg) to measure plasma half-life (LC-MS/MS quantification).
- Tissue Distribution Studies : Use radiolabeled -compound to track accumulation in target organs.
- Metabolite Profiling : Identify hepatic metabolites via UPLC-QTOF-MS to assess metabolic stability .
Advanced: How can thermodynamic stability and degradation pathways be analyzed?
Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (T >200°C indicates thermal stability) .
- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products (HPLC-MS).
- Computational Modeling : Density Functional Theory (DFT) predicts susceptible bonds (e.g., methoxy group hydrolysis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
